Home > Products > Screening Compounds P35952 > 1-(3-FLUOROBENZOYL)-3-[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA
1-(3-FLUOROBENZOYL)-3-[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA -

1-(3-FLUOROBENZOYL)-3-[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA

Catalog Number: EVT-3884771
CAS Number:
Molecular Formula: C19H11F5N4O2
Molecular Weight: 422.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-({3-[(3-ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine (Compound 56)

Compound Description: Compound 56 is a brain-penetrant, selective, and high-affinity orexin-1 receptor (OX1R) antagonist. [] In preclinical studies, it demonstrated efficacy in attenuating stress-induced hyperarousal and panic-like behaviors without causing hypnotic effects. []

Relevance: While not directly structurally analogous to 3-fluoro-N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide, both compounds share a core 5-(trifluoromethyl)pyrimidin-2-amine moiety. The presence of this shared motif suggests potential similarities in their binding interactions and pharmacological properties. []

5-bromo-N-({1-[(3-fluoro-2-methoxyphenyl)carbonyl]-5-methylpiperidin-2-yl}methyl)pyridin-2-amine (GSK-1059865)

Compound Description:GSK-1059865 is a standard OX1R antagonist used as a reference compound in studies evaluating the activity of novel OX1R antagonists, such as Compound 56. []

Relevance:Like Compound 56, GSK-1059865 serves as a point of comparison for understanding the pharmacological properties of 3-fluoro-N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide. Both GSK-1059865 and the target compound contain a halogenated aromatic ring and an amide linkage in their structures, suggesting potential similarities in their chemical properties and binding interactions. [, ]

1-(2-methyl-1,3-benzoxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea (SB-334867)

Compound Description:SB-334867 is another standard OX1R antagonist used in studies comparing the activity of different OX1R antagonists. []

Relevance:SB-334867, alongside other standard OX1R antagonists, helps to contextualize the activity and pharmacological profile of 3-fluoro-N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide. Though structurally distinct, both SB-334867 and the target compound feature aromatic rings and a urea or amide group, hinting at potential similarities in their binding modes. []

1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea (SB-408124)

Compound Description:SB-408124 is a standard OX1R antagonist included in comparative studies evaluating the efficacy of novel OX1R antagonists. []

Relevance:Comparing the activity of SB-408124 with 3-fluoro-N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide provides insights into the relative potency and selectivity of the target compound at the OX1R. Both SB-408124 and the target compound feature halogenated aromatic rings and urea or amide groups, highlighting shared structural elements that could influence their binding profiles. []

4-(4-fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5)

Compound Description:PPA5 is a phenylpyrimidine derivative identified as a potential radiosensitizer in a study evaluating the effects of novel phenylpyrimidine derivatives on human lung cancer cells. [] PPA5 exhibited promising radiosensitizing effects by inducing cell cycle arrest at the G2/M phase and increasing the proportion of cells undergoing apoptosis. []

Relevance:PPA5 shares a core pyrimidin-2-amine scaffold with 3-fluoro-N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide. The presence of this shared structural motif, along with the fluorophenyl substituent on the pyrimidine ring, suggests a potential for similar binding interactions and pharmacological activity. []

4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)-3-methoxy-N-methyl-benzamide (PPA13)

Compound Description:PPA13 is a phenylpyrimidine derivative that displayed significant antiproliferative activity against human lung cancer cells. [] It induced cell cycle arrest at the G2/M phase, potentially contributing to its anticancer effects. []

Relevance:PPA13 exhibits structural similarities to 3-fluoro-N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide. Both compounds possess a 4-(4-fluorophenyl)pyrimidin-2-yl)amino group as a key structural element, indicating a potential for shared binding interactions. []

4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA14)

Compound Description:PPA14, another phenylpyrimidine derivative, exhibited potent anticancer activity against human lung cancer cells. [] Its mechanism of action involved inhibiting cell cycle progression and enhancing the cytotoxic effects of radiation therapy. []

Relevance:PPA14 shares a structural core with 3-fluoro-N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide, specifically the 4-(4-fluorophenyl)pyrimidin-2-yl)amino group. This shared motif suggests the potential for similar interactions with biological targets. []

4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA15)

Compound Description:PPA15 is a phenylpyrimidine derivative that emerged as a potent radiosensitizer in the study. [] It effectively inhibited the growth of human lung cancer cells and enhanced their sensitivity to radiation by targeting multiple cyclin-dependent kinases (CDKs) involved in cell cycle regulation. []

Relevance:PPA15, while possessing a chlorophenyl substituent instead of the fluorophenyl group found in 3-fluoro-N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide, shares the core pyrimidin-2-yl)amino group and benzenesulfonamide moiety with the target compound. [] This structural similarity suggests potential overlaps in their biological activity and binding profiles. []

4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)-N-methylbenzamide (PPA17)

Compound Description:PPA17 is a phenylpyrimidine derivative that exhibited potent anticancer activity against human lung cancer cells by inducing cell cycle arrest at the G2/M phase. []

Relevance:PPA17 and 3-fluoro-N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide share a common pyrimidin-2-yl)amino group and a benzamide moiety. The presence of these shared structural elements suggests potential similarities in their binding interactions and biological effects. []

2-chloro-6-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (Compound 15)

Compound Description:Compound 15 is a benzoxazepine derivative that functions as a potent inverse agonist of the nuclear receptor RORγt. [] It effectively inhibits the release of interleukin-17 (IL-17) from human T-helper 17 (TH17) cells by disrupting the interaction between the RORγt ligand-binding domain (LBD) and steroid receptor coactivator 1. []

Relevance:Compound 15, though belonging to a different chemical class, shares the trifluoromethylphenyl and benzamide structural elements with 3-fluoro-N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide. This shared motif suggests that both compounds might exhibit similar binding characteristics to certain targets. []

Properties

Product Name

1-(3-FLUOROBENZOYL)-3-[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA

IUPAC Name

3-fluoro-N-[[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]benzamide

Molecular Formula

C19H11F5N4O2

Molecular Weight

422.3 g/mol

InChI

InChI=1S/C19H11F5N4O2/c20-12-6-4-10(5-7-12)14-9-15(19(22,23)24)26-17(25-14)28-18(30)27-16(29)11-2-1-3-13(21)8-11/h1-9H,(H2,25,26,27,28,29,30)

InChI Key

PQCIMCOGCNHIKS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C(=O)NC(=O)NC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC(=O)NC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.